![molecular formula C41H78ClNO3 B14600831 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride CAS No. 60273-45-2](/img/structure/B14600831.png)
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride is a chemical compound with the CAS number 60273-45-2 . It is a derivative of ethanol and is characterized by the presence of a dihexadecoxyphenyl group attached to the ethanol backbone. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride typically involves the reaction of 3,4-dihexadecoxybenzyl chloride with ethanolamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions between different biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways within the cell. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride include:
- 2-(Methylamino)ethanol
- N-Methylethanolamine
- 2-(Dimethylamino)ethanol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dihexadecoxyphenyl group. This unique structural feature imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications .
Propiedades
Número CAS |
60273-45-2 |
|---|---|
Fórmula molecular |
C41H78ClNO3 |
Peso molecular |
668.5 g/mol |
Nombre IUPAC |
2-[(3,4-dihexadecoxyphenyl)methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C41H77NO3.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-44-40-32-31-39(38-42-33-34-43)37-41(40)45-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,37,42-43H,3-30,33-36,38H2,1-2H3;1H |
Clave InChI |
PATPXBGLEHPJEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)CNCCO)OCCCCCCCCCCCCCCCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


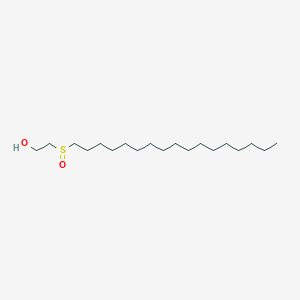

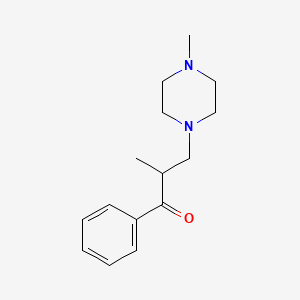
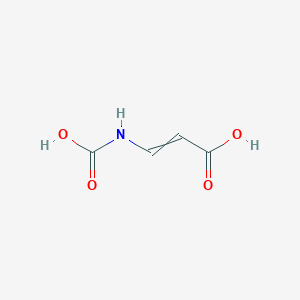
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)

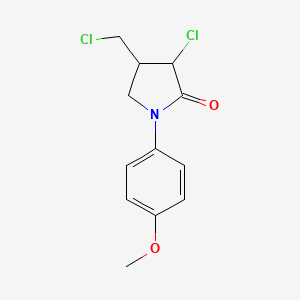
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)



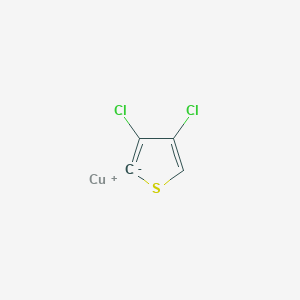
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)
